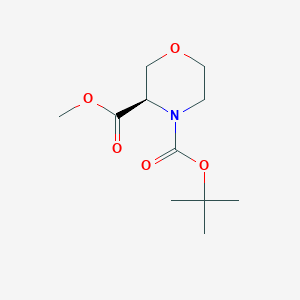

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Descripción

(R)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate (CAS: 885321-46-0) is a chiral morpholine derivative featuring a tert-butyl ester at position 4 and a methyl ester at position 3 of the morpholine ring. Its IUPAC name is 4-O-tert-butyl 3-O-methyl (3R)-morpholine-3,4-dicarboxylate, and it is widely used in asymmetric synthesis and pharmaceutical intermediate preparation due to its stereochemical rigidity and functional group versatility .

Propiedades

IUPAC Name |

4-O-tert-butyl 3-O-methyl (3R)-morpholine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJMJAQUGFIHO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653966 | |

| Record name | 4-tert-Butyl 3-methyl (3R)-morpholine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885321-46-0 | |

| Record name | 4-tert-Butyl 3-methyl (3R)-morpholine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate generally proceeds through the following key stages:

- Formation of the morpholine ring : Typically achieved via cyclization reactions involving amines and epoxides or dihaloalkanes under basic conditions.

- Introduction of tert-butyl and methyl substituents : Accomplished through selective alkylation and esterification reactions.

- Esterification of carboxylic acid groups : Conversion of carboxylic acids on the morpholine ring into methyl and tert-butyl esters using acid catalysis.

This approach ensures the correct (R)-configuration at the chiral center is maintained throughout the synthesis.

Detailed Preparation Steps

| Step Number | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Morpholine ring formation | Cyclization of an amino alcohol or amine with epoxide/dihaloalkane under basic conditions | Base (e.g., NaH, K2CO3), epoxide or dihaloalkane, solvent |

| 2 | Alkylation | Introduction of tert-butyl and methyl groups via alkyl halides | Strong base (NaH, KOtBu), tert-butyl halide, methyl halide |

| 3 | Esterification | Conversion of carboxylic acids to esters | Acid catalyst (H2SO4, p-TsOH), methanol, tert-butanol |

| 4 | Purification | Removal of impurities and isolation of pure compound | Column chromatography, recrystallization |

Reaction Conditions and Monitoring

- Temperature and pH control : Precise temperature regulation (often 0–5°C during sensitive steps) and pH adjustments are critical to avoid racemization and side reactions.

- Inert atmosphere : Reactions are typically conducted under nitrogen or argon to prevent oxidation or moisture interference.

- Analytical monitoring : Progress is tracked using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure stereochemical integrity and purity.

Industrial Preparation Considerations

- Continuous flow reactors : For scale-up, continuous flow microreactor systems can be employed to improve reaction efficiency, yield, and reproducibility.

- Sustainability : Flow chemistry reduces waste and energy consumption compared to batch processes, aligning with green chemistry principles.

- Quality control : Stringent monitoring via spectroscopic and chromatographic methods ensures batch-to-batch consistency.

Analytical Techniques for Confirmation

| Technique | Purpose | Details |

|---|---|---|

| 1H and 13C NMR | Confirm chemical structure and substituent positions | Characteristic tert-butyl signals at δ 1.2–1.4 ppm; methyl esters confirmed by chemical shifts |

| COSY and NOESY NMR | Verify stereochemistry through spatial correlations | Correlation peaks confirm (R)-configuration |

| High-resolution MS | Molecular weight confirmation | Electrospray ionization mass spectrometry (ESI-MS) |

| X-ray crystallography | Absolute configuration determination | Comparison with Cambridge Structural Database (CSD) entries |

| HPLC | Purity assessment | Chiral stationary phases to confirm enantiomeric excess |

Stock Solution Preparation Data

For practical laboratory use, stock solutions of this compound are prepared with precise molarity calculations. Below is a typical preparation table for stock solutions:

| Amount of Compound (mg) | Desired Concentration (mM) | Volume of Solvent (mL) Required |

|---|---|---|

| 1 | 1 | 4.08 |

| 5 | 1 | 20.39 |

| 10 | 1 | 40.77 |

| 1 | 5 | 0.82 |

| 5 | 5 | 4.08 |

| 10 | 5 | 8.15 |

| 1 | 10 | 0.41 |

| 5 | 10 | 2.04 |

| 10 | 10 | 4.08 |

Note: Solvents such as DMSO, PEG300, Tween 80, or corn oil can be used depending on the application, with careful mixing and solubility considerations.

Summary Table of Preparation Method Attributes

| Aspect | Details |

|---|---|

| Molecular Formula | C12H21NO5 |

| Molecular Weight | 259.30 g/mol |

| Key Functional Groups | Morpholine ring, tert-butyl ester, methyl ester, carboxylate groups |

| Stereochemistry | (R)-configuration maintained via chiral catalysts and controlled conditions |

| Reaction Types | Cyclization, alkylation, esterification |

| Catalysts | Acid catalysts (H2SO4, p-TsOH) for esterification; bases (NaH, KOtBu) for alkylation |

| Purification Methods | Column chromatography, recrystallization |

| Analytical Techniques | NMR, HPLC, MS, X-ray crystallography |

| Industrial Scale-up Methods | Continuous flow microreactors for enhanced efficiency and sustainability |

Research Findings and Notes

- The compound’s synthesis demands strict control to prevent racemization and ensure high enantiomeric purity.

- Analytical techniques confirm the integrity and stereochemistry of the final product.

- Industrial methods increasingly favor continuous flow systems to improve scalability and environmental impact.

- The compound serves as a versatile intermediate in pharmaceutical and organic synthesis applications, underscoring the importance of reproducible and high-purity preparation methods.

Análisis De Reacciones Químicas

Ester Hydrolysis and Transesterification

The compound undergoes ester hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Conditions :

-

Acidic: 1M HCl, reflux (60–80°C), 6–12 hours.

-

Basic: NaOH (2M), room temperature, 2–4 hours.

-

| Reaction Type | Products | Yield | Catalyst/Solvent |

|---|---|---|---|

| Acidic hydrolysis | Dicarboxylic acid | 75–85% | HCl (aq.), THF |

| Basic hydrolysis | Carboxylate salts | 80–90% | NaOH (aq.), ethanol |

Transesterification with alcohols (e.g., ethanol) replaces the methyl or tert-butyl ester groups.

Nucleophilic Acyl Substitution

The ester groups participate in nucleophilic substitutions with amines, alcohols, or thiols:

-

Key reactions :

-

Aminolysis : Reacts with primary amines (e.g., benzylamine) in DMF at 50°C to form amides.

-

Alcoholysis : Methanol or ethanol under acidic conditions yields alternative esters.

-

Ring-Opening Reactions

The morpholine ring undergoes acid-catalyzed ring-opening to produce linear diamines or amino alcohols:

-

Conditions : Concentrated HCl, 100°C, 24 hours.

Cross-Coupling Reactions

The tert-butyl ester group facilitates Suzuki-Miyaura coupling with boronic acids in the presence of Pd catalysts :

Decarboxylation and Arylation

Under thermal or photolytic conditions, the compound undergoes decarboxylative arylation to form biaryl derivatives :

Reduction Reactions

The ester groups are reduced to alcohols using LiAlH₄ or DIBAL-H :

-

Yield : 60–70% for primary alcohol formation.

Comparative Reactivity of Morpholine Derivatives

Mechanistic Insights

-

Steric effects : The tert-butyl group slows hydrolysis at the 4-position compared to the methyl ester.

-

Electronic effects : Electron-withdrawing carboxylates increase the electrophilicity of the carbonyl carbon, favoring nucleophilic attack.

Aplicaciones Científicas De Investigación

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It can serve as a probe or inhibitor in biological studies to investigate enzyme activities and metabolic pathways.

Medicine: The compound's derivatives may have potential therapeutic applications, such as in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved can vary based on the context of the research.

Comparación Con Compuestos Similares

Stereochemical Variants

- (S)-4-tert-Butyl 3-Methyl Morpholine-3,4-Dicarboxylate (CAS: 215917-98-9)

- Similarity : 1.00

- Key Difference : The enantiomeric (S)-configuration at position 3 results in distinct stereochemical properties, influencing reactivity in chiral environments. For example, the (R)-enantiomer may exhibit preferential binding in enzyme-catalyzed reactions .

- Applications : Both enantiomers serve as intermediates in drug synthesis, but their biological activities can differ significantly due to stereoselectivity.

Substituent Modifications

- Di-tert-Butyl Morpholine-3,4-Dicarboxylate (CAS: 1269446-63-0) Similarity: 1.00 Key Difference: Replacement of the methyl ester with a second tert-butyl group increases steric bulk and lipophilicity (logP ~3.5 vs. ~2.8 for the target compound). This enhances solubility in non-polar solvents but may reduce reactivity in nucleophilic acyl substitutions .

tert-Butyl 3-Formylmorpholine-4-Carboxylate (CAS: 833474-06-9)

Heterocyclic Framework Variations

- (R)-3-tert-Butyl 4-Methyl 2,2-Dimethyloxazolidine-3,4-Dicarboxylate (CAS: N/A)

Structural and Functional Data Table

Actividad Biológica

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a synthetic organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with tert-butyl and methyl groups, along with two carboxylate groups at the 3 and 4 positions. Its molecular formula is with a molecular weight of approximately 245.27 g/mol. The unique steric hindrance provided by the tert-butyl group enhances its stability and selectivity in biological interactions.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action primarily involves:

- Enzyme Modulation : The compound can modulate enzyme activity, influencing metabolic pathways relevant to therapeutic areas such as neuropharmacology and oncology. It enhances binding affinity due to its unique substitution pattern, allowing for selective interaction with specific enzymes involved in disease mechanisms.

- Biochemical Pathways : By inhibiting or activating specific enzymes, it can alter biochemical pathways that are critical in various physiological processes. This modulation can lead to therapeutic effects in diseases where these pathways are disrupted .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrated significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent. The compound was tested against common pathogens, showing promising results comparable to established antibiotics .

Anticancer Potential

Research has highlighted the anticancer potential of this compound. In cell line studies, it exhibited cytotoxic effects against several cancer types:

- MCF-7 Breast Cancer Cells : The compound showed effective inhibition of cell proliferation with an IC50 value indicating significant potency compared to standard chemotherapy agents .

- Mechanistic Studies : Molecular docking studies suggested that this compound may inhibit key proteins involved in cancer cell growth and survival pathways, making it a candidate for further development as an anticancer drug .

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of derivatives were synthesized from this compound to evaluate their antimicrobial properties.

- Results indicated that modifications to the structure could enhance efficacy against resistant strains of bacteria.

- Anticancer Activity Assessment :

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | Moderate anticancer activity | |

| Di-tert-butyl morpholine-3,4-dicarboxylate | Low antimicrobial activity | |

| 4-Boc-3-Morpholinecarboxylic acid | Limited biological activity |

This table illustrates that while many derivatives share structural similarities, their biological activities can vary significantly based on minor modifications.

Q & A

Q. What are the standard synthetic routes for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, and what key reaction conditions are required?

Answer: The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:

Esterification : Introducing the tert-butyl and methyl ester groups via nucleophilic substitution or coupling reactions.

Ring Formation : Constructing the morpholine ring through cyclization, often using acidic or basic conditions to facilitate intramolecular amidation.

Chiral Resolution : Employing chiral auxiliaries or catalysts to ensure the (R)-configuration, as racemization risks exist during esterification steps .

Key conditions include anhydrous environments, controlled temperatures (0–25°C), and catalysts like DMAP or DCC for ester bond formation. Yields are optimized by monitoring reaction progress via TLC or HPLC.

Q. What spectroscopic methods are used to characterize this compound?

Answer: Core characterization techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl carbons (~165–170 ppm).

- ²D NMR (COSY, HSQC) : Resolves overlapping signals in the morpholine ring .

- Mass Spectrometry :

- ESI-MS/HRMS : Confirms molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

Table 1 : Example Spectral Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Yield |

|---|---|---|---|

| Tert-butyl pyrrolidine-1-carboxylate | 1.4 (s, 9H) | 80.2 (C-O) | 42% |

| Dimethyl alkylphosphonate | 3.7 (m, 6H) | 52.1 (OCH₃) | 69% |

| Adapted from |

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by rotameric mixtures during synthesis?

Answer: Rotamers (e.g., from restricted rotation around ester bonds) lead to split peaks in NMR. Strategies include:

- Variable Temperature NMR : Elevating temperature to coalesce rotamer signals.

- Computational Modeling : Predicting rotamer populations using DFT calculations.

- Chromatographic Separation : Using chiral columns to isolate conformers .

Example : In , tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate exhibited two rotamers, resolved via ²D NMR and ESI-MS.

Q. How does the (R)-configuration influence the compound’s reactivity in asymmetric catalysis or drug intermediate synthesis?

Answer: The (R)-enantiomer is critical for stereoselective reactions:

- Drug Intermediates : Acts as a chiral building block for APIs (e.g., antivirals or kinase inhibitors).

- Catalysis : The tert-butyl group enhances steric bulk, directing regioselectivity in nucleophilic attacks.

- Racemization Risks : Monitor via polarimetry or chiral HPLC during prolonged reactions (>24 hours) .

Q. What experimental designs optimize the stability of this compound under varying pH and temperature?

Answer:

- pH Stability : Test degradation kinetics in buffered solutions (pH 2–12) using LC-MS. Acidic conditions often hydrolyze esters faster.

- Thermal Stability : Conduct accelerated stability studies (40–60°C) with argon purging to prevent oxidation.

- Storage : Recommend −20°C in anhydrous DMSO or acetonitrile, based on ’s protocols for similar esters .

Q. How can researchers develop validated LC-MS/MS methods for quantifying trace impurities in this compound?

Answer:

- Column Selection : Use C18 columns with 1.7 µm particles for high resolution.

- Ionization Parameters : Optimize ESI source (e.g., capillary voltage: 3 kV; desolvation temp: 350°C).

- Validation : Assess linearity (0.1–100 µg/mL), LOD/LOQ (0.01 µg/mL), and matrix effects using spike-recovery in synthetic mixtures .

Q. What strategies mitigate racemization during large-scale synthesis while maintaining cost efficiency?

Answer:

Q. How does the compound’s crystal structure inform its solubility and formulation in drug delivery systems?

Answer:

- X-ray Crystallography : Reveals packing motifs (e.g., H-bonding networks) affecting solubility.

- Co-Crystallization : Improve bioavailability via co-formers (e.g., succinic acid), as seen in ’s spiro-oxazole derivatives .

Q. Key Challenges & Future Directions

- Data Contradictions : Address spectral complexities from dynamic stereochemistry.

- Green Chemistry : Develop solvent-free or microwave-assisted syntheses to enhance sustainability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.